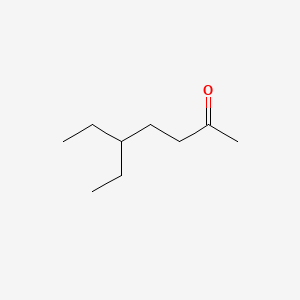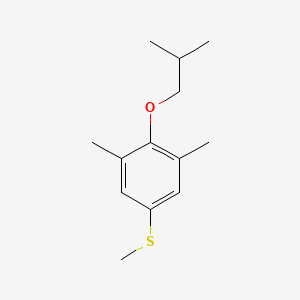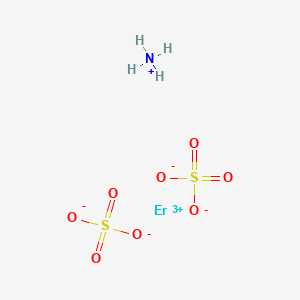
2,3,3-Trifluoroacryloyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluoroacryloyl fluoride typically involves the reaction of trifluoroacetic anhydride with acryloyl chloride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as aluminum chloride, at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product . Safety measures are crucial due to the reactivity and potential hazards associated with fluorine-containing compounds .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trifluoroacryloyl fluoride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: It readily participates in substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, amines, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2,3,3-Trifluoroacryloyl fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,3-Trifluoroacryloyl fluoride involves its high reactivity due to the presence of fluorine atoms. These atoms can interact with various molecular targets, leading to the formation of stable complexes or the modification of existing molecules . The pathways involved include:
Inhibition of enzymes: Fluorine atoms can inhibit enzyme activity by forming strong bonds with active sites.
Modification of proteins: The compound can modify protein structures, affecting their function and stability.
Cellular pathways: It can influence cellular pathways by altering the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3,3-Trifluoroacryloyl fluoride is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability compared to other similar compounds . This makes it particularly valuable in applications requiring high reactivity and selectivity .
Properties
CAS No. |
667-49-2 |
|---|---|
Molecular Formula |
C3F4O |
Molecular Weight |
128.02 g/mol |
IUPAC Name |
2,3,3-trifluoroprop-2-enoyl fluoride |
InChI |
InChI=1S/C3F4O/c4-1(2(5)6)3(7)8 |
InChI Key |
SJGGAMMXIZFWSF-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(C(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


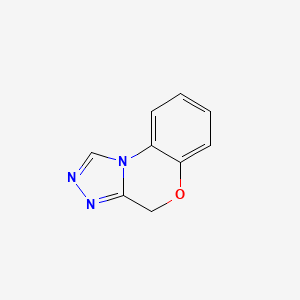
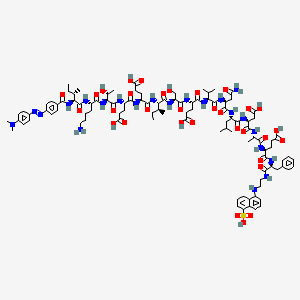
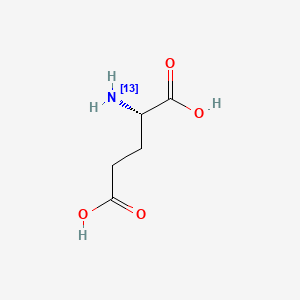

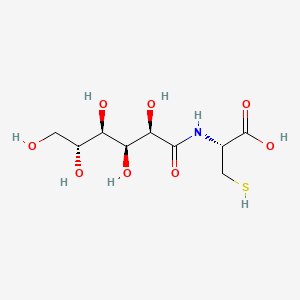
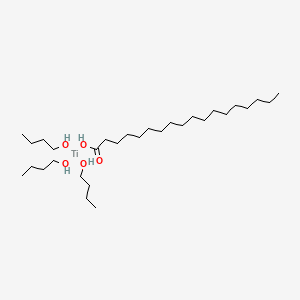
![Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-](/img/structure/B12642237.png)
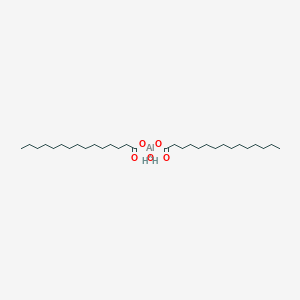
![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

